molecular formula C11H16N2 B1373834 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline CAS No. 876184-98-4

2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1373834
CAS No.: 876184-98-4
M. Wt: 176.26 g/mol
InChI Key: ODIUCDVDTATWBP-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : Various synthetic methods have been developed to create derivatives of tetrahydroquinoxaline, including methods using sulfuric acid and (aryloxymethyl)oxiranes to generate new propan-2-ol derivatives of the tetrahydroisoquinoline series (Aghekyan et al., 2017).
  • Biological Activities : Some synthesized compounds have shown moderate adrenergic blocking and sympatholytic activities, indicating potential for therapeutic applications.

Crystal Structure Analysis

  • Crystallography : The crystal structure of compounds related to 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline, like propaquizafop, has been studied, revealing features like hydrogen bonds and weak π–π interactions (Jeon et al., 2014).

Hybrid Compounds and Biological Evaluation

  • Hybrid Compound Synthesis : New hybrids of 1,2,3,4-tetrahydroquinoline with ibuprofen have been synthesized and characterized (Manolov et al., 2022).
  • Biological Evaluation : These hybrids were tested for antioxidant, antitryptic, and albumin denaturation inhibition activities, highlighting the potential for diverse therapeutic applications.

Tautomerism and Structural Studies

  • Tautomerism Analysis : The compound previously thought to be ethyl 1,2-dihydro-2-oxoquinoxalin-3-ylacetate has been re-identified as 3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline, revealing its tautomeric nature in solution (Chapman, 1966).

Chemical Synthesis and Applications

  • Regio- and Diastereoselective Synthesis : Methods for regio- and diastereoselective synthesis have been developed, contributing to the production of potent inhibitors like cholesteryl ester transfer protein (CETP) inhibitors (Li et al., 2010).
  • Cyclization Techniques : Acid-catalyzed, stereoselective cyclization methods have been explored, leading to the creation of complex compounds like furo[2,3-b]quinoxalines (Isanov et al., 2015).

Pharmaceutical Potential

  • Enantioselective Synthesis for Pharmaceuticals : The enantioselective synthesis of tetrahydroquinoxaline derivatives has been a focus due to their potential in pharmaceutical applications. For example, optically pure tetrahydroquinoxalines are explored as vasopressin V2 receptor antagonists and inhibitors of cholesteryl ester transfer protein (Tang et al., 2009).

Chemical Detection and Photoluminescence

  • Detection of Nitroaromatics : New heterocyclic derivatives of 1,2,3,4-tetrahydroquinoxaline have been developed for fluorescence-based detection of nitroaromatic compounds (Fu et al., 2018).

Antioxidant Properties

  • Antioxidant Activity Study : The antioxidant activities of various tetrahydroquinoxaline compounds have been evaluated, with some showing significant activity compared to other antioxidants (Nishiyama et al., 2003).

Properties

IUPAC Name

2-propan-2-yl-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-8(2)11-7-12-9-5-3-4-6-10(9)13-11/h3-6,8,11-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIUCDVDTATWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline

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